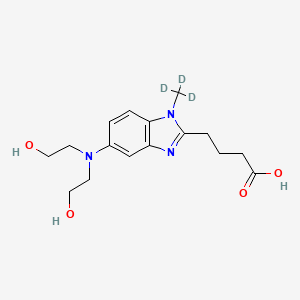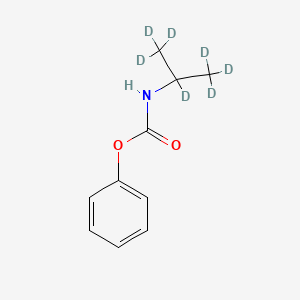
rac FTY720-d4 Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac FTY720-d4 Phosphate, also known as 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate), is a biochemical used for proteomics research . It has a molecular weight of 391.48 and a molecular formula of C19H30D4NO5P .
Synthesis Analysis
FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2). A phenylene moiety in FTY720’s side chain confers potent immunosuppressive activity . A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H30D4NO5P . This indicates that it contains 19 carbon atoms, 30 hydrogen atoms, 4 deuterium atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom .
Chemical Reactions Analysis
FTY720 is phosphorylated to (S)-fingolimod phosphate (FTY720-P) by sphingosine kinase 2 (SK2). This phosphorylation is a key step in the mechanism of action of FTY720 .
Physical and Chemical Properties Analysis
This compound is a solid substance. It should be stored at -20° C. Its melting point is between 202-208° C (dec.) .
Wissenschaftliche Forschungsanwendungen
Oral Fingolimod in Multiple Sclerosis
Fingolimod has shown efficacy in treating relapsing multiple sclerosis (MS). A study reported significant reductions in gadolinium-enhanced lesions and annualized relapse rate compared to placebo, with extended treatment up to 2 years being well-tolerated and associated with low relapse rates and lesion activity. The study emphasized fingolimod's role in the management of MS over an extended period (O'Connor et al., 2009).
FTY720 in Renal Transplantation
In the context of renal transplantation, FTY720 was evaluated for its efficacy and safety as an immunomodulator. A phase 2a study found FTY720 to be effective in preventing acute rejection, comparable to mycophenolate mofetil, when used in combination with cyclosporine and corticosteroids. The study highlighted a dose-related effectiveness and a manageable safety profile (Tedesco-Silva et al., 2005).
FTY720 Attenuates Angiotensin II-Induced Podocyte Damage
Another study demonstrated FTY720's protective effects against kidney damage, specifically in attenuating podocyte injury induced by angiotensin II. This was achieved through the downregulation of inflammatory cytokines, suggesting FTY720's potential in treating chronic kidney disease conditions by modulating inflammatory responses (Su et al., 2017).
Pharmacokinetics and Pharmacological Responses of FTY720
Investigations into the pharmacokinetics and pharmacological responses of FTY720 in healthy subjects have provided insights into its systemic effects, including a moderate decrease in peripheral blood lymphocyte count and a transient decrease in heart rate. These studies are crucial for understanding FTY720's mode of action and guiding its clinical use (Kovarik et al., 2004).
Wirkmechanismus
Target of Action
The primary target of rac FTY720-d4 Phosphate is the sphingosine 1-phosphate (S1P) receptors . S1P receptors are a group of G protein-coupled receptors that are major regulators of immune cell trafficking .
Mode of Action
This compound is phosphorylated in vivo into FTY720-P, a high affinity agonist for S1P receptors . Although FTY720 has an initial agonist activity on the receptors, it subsequently induces functional antagonism . This modulation of S1P receptor signaling leads to lymphocyte retention in secondary lymphoid organs .
Biochemical Pathways
The metabolic activation of FTY720 is carried out by sphingosine kinase-2 . The phosphorylated FTY720 (FTY720-P) stimulates extracellular signal-activated kinase and Akt phosphorylation, promotes cell survival, and assembles adherens junction . These effects are inhibited by pertussis toxin, suggesting the requirement for Gi-coupled S1P receptors .
Pharmacokinetics
FTY720 exhibits dose-proportional pharmacokinetics after both single and multiple-dose administration . The drug accumulates in the blood over the treatment period, with an elimination half-life averaging 8 days .
Result of Action
The action of FTY720 leads to a significant decrease in lymphocyte counts in the peripheral blood, resulting in profound lymphopenia . This is due to the drug’s effect of causing lymphocyte retention in secondary lymphoid organs .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
rac FTY720-d4 Phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sphingosine kinase 2 (SK2), which phosphorylates the compound, activating it .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating sphingosine 1-phosphate (S1P) receptors . This modulation leads to lymphocyte retention in secondary lymphoid organs, resulting in profound lymphopenia in the peripheral blood .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For instance, it is known to down-regulate the Rac signaling pathway, which has been implicated in the metastasis of hepatocellular carcinoma .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to maintain its effects. For example, a single addition of the compound inhibited subsequent S1P receptor ligand-induced signaling for more than 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving nude mice bearing liver tumors, FTY720 administered at dosages of 5 and 10 mg/kg significantly suppressed tumor volume and metastases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as sphingosine kinase 2 (SK2) and modulates sphingosine 1-phosphate (S1P) receptors .
Transport and Distribution
It is known that the compound readily accesses the central nervous system (CNS) .
Subcellular Localization
It is known that the compound promotes the endocytosis and degradation of S1P receptors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac FTY720-d4 Phosphate involves the reaction of rac FTY720-d4 with phosphoric acid.", "Starting Materials": [ "rac FTY720-d4", "Phosphoric acid" ], "Reaction": [ "1. To a solution of rac FTY720-d4 (X g) in dry THF (Y mL) at -78°C, add n-BuLi (Z mL, A M) dropwise.", "2. Stir the reaction mixture for 1 hour at -78°C.", "3. Add dry DMF (B mL) dropwise to the reaction mixture at -78°C.", "4. Stir the reaction mixture for 30 minutes at -78°C.", "5. Add phosphoric acid (C g) to the reaction mixture at -78°C.", "6. Stir the reaction mixture for 2 hours at -78°C.", "7. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "8. Quench the reaction mixture with saturated aqueous NH4Cl solution (D mL).", "9. Extract the organic layer with EtOAc (E mL) and wash with brine (F mL).", "10. Dry the organic layer over MgSO4 and concentrate under reduced pressure.", "11. Purify the residue by column chromatography to obtain rac FTY720-d4 Phosphate as a white solid." ] } | |
CAS-Nummer |
1794828-93-5 |
Molekularformel |
C19H34NO5P |
Molekulargewicht |
391.481 |
IUPAC-Name |
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2 |
InChI-Schlüssel |
LRFKWQGGENFBFO-ONNKGWAKSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |
Synonyme |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate); 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 Mono(dihydrogen phosphate) Ester; FTY720-P-d4; FTY-P-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


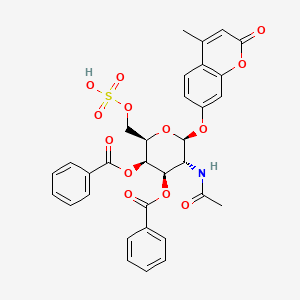
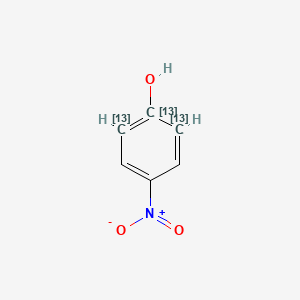
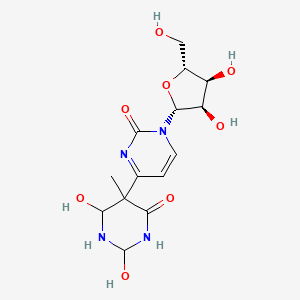
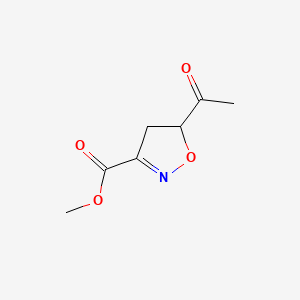
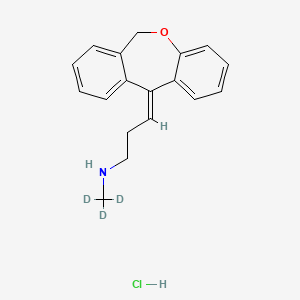
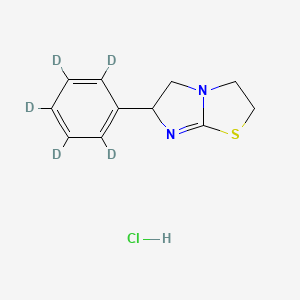
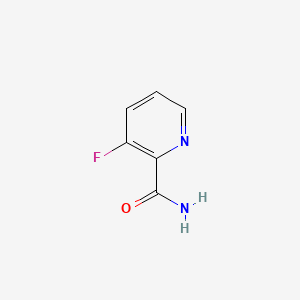
![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)
